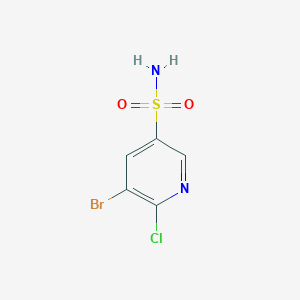
4-(4-aminophenylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-aminophenylamino)phenol is an organic compound with the molecular formula C12H12N2O. It is a derivative of phenol and aniline, where the amino group is attached to the para position of the phenol ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
From Phenol and 4-Nitroaniline
Step 1: Nitration of phenol to produce 4-nitrophenol.
Step 2: Reduction of 4-nitrophenol to 4-aminophenol using iron and hydrochloric acid.
Step 3: Coupling of 4-aminophenol with 4-nitroaniline under acidic conditions to form 4-(4-aminophenylamino)phenol.
-
From Nitrobenzene
Step 1: Partial hydrogenation of nitrobenzene to phenylhydroxylamine.
Step 2: Rearrangement of phenylhydroxylamine to 4-aminophenol (Bamberger rearrangement).
Industrial Production Methods
The industrial production of this compound typically involves the nitration of phenol followed by reduction and coupling reactions. The process is optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- 4-(4-aminophenylamino)phenol can undergo oxidation reactions, forming quinone derivatives.
- Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction
- The compound can be reduced to form corresponding amines.
- Common reducing agents include sodium borohydride and lithium aluminum hydride.
-
Substitution
- Electrophilic substitution reactions can occur on the phenol ring.
- Common reagents include halogens (chlorine, bromine) and sulfonating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
4-(4-aminophenylamino)phenol has several applications in scientific research:
-
Chemistry
- Used as an intermediate in organic synthesis.
- Employed in the preparation of dyes and pigments.
-
Biology
- Studied for its potential biological activity.
- Used in the synthesis of bioactive compounds.
-
Medicine
- Investigated for its potential therapeutic properties.
- Used in the development of pharmaceutical compounds.
-
Industry
- Utilized in the production of polymers and resins.
- Employed in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-aminophenylamino)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its application, such as its use in pharmaceuticals or as a chemical intermediate.
Comparison with Similar Compounds
Similar Compounds
-
4-Aminophenol
- Similar structure but lacks the additional amino group on the phenyl ring.
- Used as an intermediate in the synthesis of paracetamol.
-
Aniline
- Contains an amino group attached directly to the benzene ring.
- Used in the production of dyes, rubber processing chemicals, and pharmaceuticals.
-
Phenol
- Contains a hydroxyl group attached to the benzene ring.
- Used as a precursor to many chemical compounds and as a disinfectant.
Uniqueness
4-(4-aminophenylamino)phenol is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, which allows for diverse chemical reactivity and applications. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-(4-aminoanilino)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8,14-15H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEZKKZBDLMWGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406345 |
Source


|
| Record name | Phenol, 4-[(4-aminophenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6358-03-8 |
Source


|
| Record name | Phenol, 4-[(4-aminophenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1309382.png)







![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)




